molecular formula C25H20N4O4 B2572962 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359109-46-8

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2572962
CAS No.: 1359109-46-8
M. Wt: 440.459
InChI Key: KSXHCTVUQVYPLL-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. . The unique structure of this compound, which includes both oxadiazole and phthalazinone moieties, makes it a subject of interest for researchers in various fields.

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

Preparation Methods

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one include other oxadiazole derivatives such as:

The uniqueness of this compound lies in its combined oxadiazole and phthalazinone structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-32-18-13-11-16(12-14-18)23-26-24(33-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)17-7-6-8-19(15-17)31-2/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHCTVUQVYPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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